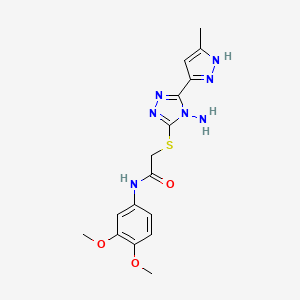
C16H19N7O3S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is a derivative of pyrimidine and is often associated with pharmaceutical applications due to its complex structure and potential biological activities.
準備方法
The synthesis of α-Amino-N-[(2S,5β)-3,3-dimethyl-7-oxo-2β-(1H-tetrazol-5-yl)-4-thia-1-azabicyclo[3.2.0]heptan-6α-yl]-4-hydroxybenzeneacetamide involves several steps. One common method includes the reduction of 5-chloro-6-methoxycarbonyl uracil to obtain 5-chloro-6-hydroxymethyl uracil . This is followed by a hydroxyl chloro reaction to produce the final product . The reaction conditions are typically mild, and the process is designed to be environmentally friendly and suitable for industrial production.
化学反応の分析
α-Amino-N-[(2S,5β)-3,3-dimethyl-7-oxo-2β-(1H-tetrazol-5-yl)-4-thia-1-azabicyclo[3.2.0]heptan-6α-yl]-4-hydroxybenzeneacetamide: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
科学的研究の応用
α-Amino-N-[(2S,5β)-3,3-dimethyl-7-oxo-2β-(1H-tetrazol-5-yl)-4-thia-1-azabicyclo[3.2.0]heptan-6α-yl]-4-hydroxybenzeneacetamide: has several scientific research applications:
作用機序
The mechanism of action of α-Amino-N-[(2S,5β)-3,3-dimethyl-7-oxo-2β-(1H-tetrazol-5-yl)-4-thia-1-azabicyclo[3.2.0]heptan-6α-yl]-4-hydroxybenzeneacetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
α-Amino-N-[(2S,5β)-3,3-dimethyl-7-oxo-2β-(1H-tetrazol-5-yl)-4-thia-1-azabicyclo[3.2.0]heptan-6α-yl]-4-hydroxybenzeneacetamide: can be compared with other similar compounds, such as:
Baricitinib Impurity G: This compound has a similar structure and is used in analytical method development and quality control applications.
Acetamide Baricitinib Impurity: This compound is used in the production of pharmaceutical intermediates and active ingredients.
These compounds share similar structural features but differ in their specific applications and biological activities.
特性
分子式 |
C16H19N7O3S |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
2-[[4-amino-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C16H19N7O3S/c1-9-6-11(20-19-9)15-21-22-16(23(15)17)27-8-14(24)18-10-4-5-12(25-2)13(7-10)26-3/h4-7H,8,17H2,1-3H3,(H,18,24)(H,19,20) |
InChIキー |
LPFDNUWXWSVYJH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


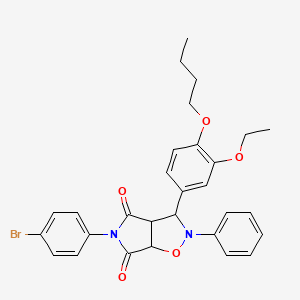
![6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-mercapto-2,3-dimethyl-](/img/structure/B12629783.png)
![N-[(2-Chloro-5-nitrophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12629789.png)
![(2E)-4,6-Dibromo-2-{[(2,4-dimethoxyphenyl)methyl]imino}pyridin-1(2H)-ol](/img/structure/B12629792.png)
![2-Iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine](/img/structure/B12629797.png)
![9-Methyl-7,8,12-trioxaspiro[5.6]dodecane-9-carbaldehyde](/img/structure/B12629804.png)
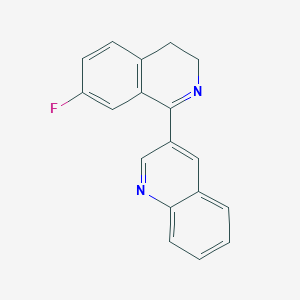
![9-(2,4-dichlorophenyl)-6,7,9,10-tetrahydro-5H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8-ol](/img/structure/B12629809.png)
![3-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12629811.png)
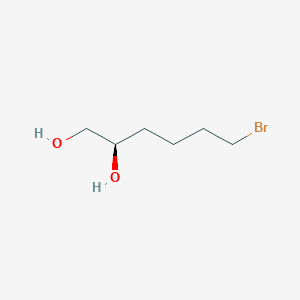
![2-{[4-(Bromoacetyl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B12629819.png)
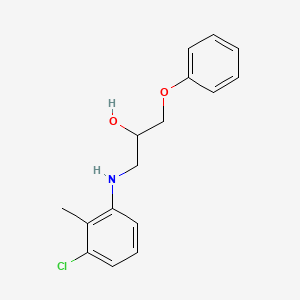
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-fluoro-4-hydroxy-](/img/structure/B12629844.png)

